molecular formula C27H28N4O3S B2375138 N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242906-55-3

N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2375138
CAS No.: 1242906-55-3
M. Wt: 488.61
InChI Key: SJPBMODSYWYEMQ-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. Key structural features include:

  • Thieno[3,2-d]pyrimidin-4-one core: A fused heterocyclic system providing a planar scaffold for target binding.
  • N-(4-Ethoxybenzyl) substituent: A lipophilic aryl group with an electron-donating ethoxy group, likely influencing pharmacokinetics and target affinity.
  • 7-Phenyl group: Enhances π-π stacking interactions in hydrophobic pockets.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-2-34-21-12-10-18(11-13-21)15-28-25(32)20-9-6-14-31(16-20)27-29-23-22(19-7-4-3-5-8-19)17-35-24(23)26(33)30-27/h3-5,7-8,10-13,17,20H,2,6,9,14-16H2,1H3,(H,28,32)(H,29,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPBMODSYWYEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a synthetic compound with significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine core linked to a thieno[3,2-d]pyrimidine moiety. The presence of the ethoxybenzyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various biochemical pathways related to neurodegenerative diseases and bacterial infections respectively .
  • Antimicrobial Activity : The thieno[3,2-d]pyrimidine derivatives generally show antibacterial properties against a range of pathogens. For instance, studies have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Biological Activity Data

Activity Type Tested Strains/Conditions Results
Antibacterial Salmonella typhi, Bacillus subtilisModerate to strong activity
Enzyme Inhibition Acetylcholinesterase (AChE)Significant inhibition observed
UreaseStrong inhibitory activity
Anticancer Various cancer cell linesPotential anticancer activity noted

Case Studies

  • Antibacterial Efficacy : In a study evaluating various piperidine derivatives, the compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Enzyme Inhibition Studies : Docking studies indicated that the compound binds effectively to AChE, suggesting its potential as a therapeutic agent for Alzheimer's disease. IC50 values were reported in the low micromolar range, indicating potent inhibition capabilities .
  • Anticancer Potential : Preliminary studies on cancer cell lines revealed that the compound could induce apoptosis in malignant cells. Further research is needed to elucidate the specific pathways involved in this effect .

Comparison with Similar Compounds

Core Modifications

The thieno[3,2-d]pyrimidin-4-one core is conserved in most analogs. Variations in substitution patterns and isomeric cores (e.g., thieno[2,3-d]pyrimidin in ) significantly alter bioactivity:

  • Thieno[3,2-d]pyrimidin vs. For example, benzimidazolyl-substituted thieno[2,3-d]pyrimidins exhibit antimicrobial activity .

Piperidine Substitution

The position and substituents on the piperidine ring critically influence molecular interactions:

  • Piperidine-3-carboxamide (Target) vs. Piperidine-4-carboxamide () : The 3-position (target compound) may project the N-substituent into a distinct binding pocket compared to the 4-position (), affecting kinase selectivity .
  • N-Substituent Variations: N-(4-Ethoxybenzyl) (Target): Balances lipophilicity and metabolic stability. N-(2,4-Difluorobenzyl) (): Electron-withdrawing fluorine atoms may enhance binding to polar residues but reduce metabolic stability . N-(Piperazinyl ethyl) (): Introduces basicity, improving solubility and bioavailability .

Aryl Substituent on Core

The 7-phenyl group in the target compound is retained in analogs like and . Modifications such as 3-methylphenyl () or heteroaryl groups (e.g., quinolinyl in ) alter steric and electronic properties, impacting target engagement.

Comparative Data Table

Compound Name/ID Core Structure Piperidine Position Carboxamide Substituent Aryl Substituent on Core Molecular Weight Key Properties/Implications
Target Compound Thieno[3,2-d]pyrimidin 3 N-(4-Ethoxybenzyl) Phenyl ~465.62* Balanced lipophilicity; potential CNS/kinase targeting
N-(2,4-Difluorobenzyl) analog () Thieno[3,2-d]pyrimidin 4 N-(2,4-Difluorobenzyl) 3-Methylphenyl ~508.49 Electron-withdrawing groups; kinase inhibition
N-(Piperazinyl ethyl) analog () Thieno[3,2-d]pyrimidin 3 N-[2-(4-Ethylpiperazinyl)ethyl] Phenyl 424.52 Enhanced solubility; improved bioavailability
N-Cyclooctyl analog () Thieno[3,2-d]pyrimidin 3 N-Cyclooctyl Phenyl ~459.56 High lipophilicity; membrane permeability
Benzimidazolyl analog () Thieno[2,3-d]pyrimidin N/A Thioacetamide derivatives Benzimidazolyl ~450–500 Antimicrobial activity (MIC: 8–32 µg/mL)

*Estimated based on structural formula.

Research Findings and Implications

Pharmacokinetic Properties

  • Solubility : Piperazinyl ethyl substituents () enhance aqueous solubility, whereas cyclooctyl groups () favor lipid membranes .
  • Metabolic Stability : Ethoxy groups (target compound) resist oxidative metabolism better than fluorinated analogs .

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